molecular formula C15H28N2O2 B11349001 2-methyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide

2-methyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide

Cat. No.: B11349001
M. Wt: 268.39 g/mol
InChI Key: DIBBXBFNXZKDPL-UHFFFAOYSA-N
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Description

2-methyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide is a chemical compound that features a morpholine ring attached to a cyclohexyl group, which is further connected to a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide typically involves the reaction of 2-methylpropanamide with a morpholine derivative. One common method involves the use of formaldehyde and morpholine in a Mannich condensation reaction. The reaction is carried out in a mixture of ethanol and dimethylformamide (DMF) at a temperature of 60°C, followed by the addition of morpholine with constant stirring. The mixture is then poured into crushed ice, and the precipitate is filtered and dried .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization from absolute ethanol are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the morpholine ring.

Scientific Research Applications

2-methyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide is unique due to its specific structural features, such as the combination of a morpholine ring with a cyclohexyl group and a propanamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C15H28N2O2

Molecular Weight

268.39 g/mol

IUPAC Name

2-methyl-N-[(1-morpholin-4-ylcyclohexyl)methyl]propanamide

InChI

InChI=1S/C15H28N2O2/c1-13(2)14(18)16-12-15(6-4-3-5-7-15)17-8-10-19-11-9-17/h13H,3-12H2,1-2H3,(H,16,18)

InChI Key

DIBBXBFNXZKDPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NCC1(CCCCC1)N2CCOCC2

Origin of Product

United States

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